1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- is a complex organic compound notable for its unique molecular structure, which includes a piperidine ring, an acetamide group, and a tetrahydroacridine moiety. This compound is identified by the CAS number 126740-44-1 and has the molecular formula with a molecular weight of approximately 337.5 g/mol. Its IUPAC name is N-(7-methyl-1,2,3,4-tetrahydroacridin-9-yl)-2-piperidin-1-ylacetamide, and it features various structural representations including InChI and SMILES formats.
1-Piperidineacetamide, N-(1,2,3,4-tetrahydro-7-methyl-9-acridinyl)- falls under the category of organic compounds and specifically belongs to the class of amides. It is further classified based on its functional groups as a piperidine derivative.
The synthesis of 1-Piperidineacetamide typically involves several steps that include the preparation of the piperidine ring and acetamide group followed by the introduction of the tetrahydroacridine moiety. The synthesis may utilize various methods such as:
Specific reaction conditions are critical for successful synthesis. These include:
Industrial production techniques might involve continuous flow reactors to optimize efficiency and reduce costs during large-scale synthesis.
The molecular structure of 1-Piperidineacetamide can be represented in several ways:
Property | Value |
---|---|
CAS Number | 126740-44-1 |
Molecular Formula | |
Molecular Weight | 337.5 g/mol |
IUPAC Name | N-(7-methyl-1,2,3,4-tetrahydroacridin-9-yl)-2-piperidin-1-ylacetamide |
InChI Key | JEUXZWCWNTYFOF-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N=C3CCCCC3=C2NC(=O)CN4CCCCC4 |
This data illustrates the compound's complex architecture that contributes to its chemical behavior and potential biological activity.
1-Piperidineacetamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The specific conditions such as temperature, solvent choice, and pH are crucial for achieving desired reaction outcomes.
The mechanism of action for 1-Piperidineacetamide involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these interactions and their implications for therapeutic applications.
The physical properties of 1-Piperidineacetamide include:
Key chemical properties include:
Relevant data regarding stability under varying conditions is essential for determining safe handling practices.
1-Piperidineacetamide has a wide range of scientific applications:
This compound's diverse applications highlight its significance in both academic research and industrial settings.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7